2-(1-carboxypropoxy)butanoic acid
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Overview
Description
2-(1-carboxypropoxy)butanoic acid is an organic compound with the molecular formula C8H14O5. It is also known by its IUPAC name, 2,2’-oxydibutyric acid. This compound is characterized by the presence of a carboxyl group and an ether linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-carboxypropoxy)butanoic acid typically involves the esterification of butanoic acid derivatives followed by hydrolysis. One common method is the reaction of butanoic acid with propylene oxide under acidic conditions to form the ester, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where butanoic acid and propylene oxide are reacted in the presence of a catalyst. The reaction mixture is then subjected to hydrolysis and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-carboxypropoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkage allows for nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed
Major Products Formed
Oxidation: Carboxylates and carbon dioxide.
Reduction: Alcohols and ethers.
Substitution: Various substituted butanoic acid derivatives
Scientific Research Applications
2-(1-carboxypropoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(1-carboxypropoxy)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carboxylation and decarboxylation reactions. The compound’s carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A simpler carboxylic acid with similar properties but lacks the ether linkage.
Propionic acid: Another carboxylic acid with a shorter carbon chain.
Acetic acid: A widely used carboxylic acid with a simpler structure
Uniqueness
2-(1-carboxypropoxy)butanoic acid is unique due to its ether linkage, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
2-(1-carboxypropoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-3-5(7(9)10)13-6(4-2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUARALYJHUDLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC(CC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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